

# Commercial Suppliers and Technical Guide for High-Purity 4'-Methoxypuerarin

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For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity **4'-Methoxypuerarin** is crucial for advancing scientific inquiry. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, a proposed synthesis protocol, and an exploration of its likely biological signaling pathways.

# Commercial Availability of High-Purity 4'-Methoxypuerarin

Several chemical suppliers offer **4'-Methoxypuerarin**, also known as 4'-O-Methylpuerarin, for research purposes. The purity and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information and to request certificates of analysis.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Notes
MedChemEx press	4'- Methoxypuer arin	92117-94-7	C22H22O9	>98% (typically)	Offers various quantities, from 1 mg upwards.[1]
ChemSrc	4'- Methoxypuer arin	92117-94-7	C22H22O9	Varies by supplier	A platform connecting multiple suppliers; purity and pricing may differ.[2]
DC Chemicals	4'-O- Methylpuerari n	92117-94-7	C22H22O9	Not specified	Price listed per 20mg.
Ambeed	4'- Methoxypuer arin	92117-94-7	C22H22O9	Not specified	Provides basic chemical properties.

Note: The pricing and availability are subject to change. It is recommended to visit the suppliers' websites for the most up-to-date information.

# **Physicochemical Properties**



Property	Value	Reference	
Molecular Weight	430.4 g/mol	[3]	
Molecular Formula	C22H22O9	[3]	
CAS Number	92117-94-7	[3]	
IUPAC Name	7-hydroxy-3-(4- methoxyphenyl)-8- [(2S,3R,4R,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]chromen-4-one	[3]	
Appearance	White to off-white solid	General observation	
Solubility	Soluble in DMSO and ethanol	General knowledge for isoflavonoids	

# Experimental Protocols Proposed Synthesis of 4'-Methoxypuerarin from Puerarin

While **4'-Methoxypuerarin** is naturally present in Pueraria lobata, a common laboratory synthesis route involves the selective methylation of its parent compound, puerarin.[4][5][6] The following is a proposed protocol based on standard methylation procedures for phenolic compounds.

Objective: To synthesize **4'-Methoxypuerarin** by selective O-methylation of the 4'-hydroxyl group of puerarin.

## Materials:

- Puerarin (high purity)
- Dimethyl sulfate (DMS) or Methyl iodide (CH3I)
- Potassium carbonate (K2CO3) or Sodium hydride (NaH)



- Anhydrous acetone or Dimethylformamide (DMF)
- · Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)

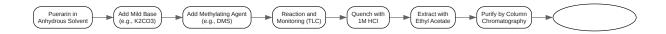
## Procedure:

- Dissolution: Dissolve puerarin in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Deprotonation: Add a mild base, such as potassium carbonate, to the solution. The 4'hydroxyl group is more acidic than the other hydroxyl groups and will be preferentially
  deprotonated. Stir the mixture at room temperature for 30-60 minutes.
- Methylation: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 to 1.5 equivalents), to the reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (puerarin) is consumed.
- Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 1M HCl to neutralize the excess base.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.



- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4'-Methoxypuerarin** by silica gel column chromatography using an appropriate solvent system to yield the high-purity product.

Workflow for Proposed Synthesis:



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Proposed workflow for the synthesis of **4'-Methoxypuerarin**.

# High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for determining the purity of **4'-Methoxypuerarin**. The following is a proposed method adapted from protocols for puerarin and other isoflavonoids.[7][8]

Objective: To develop and validate an HPLC method for the quantification of **4'-Methoxypuerarin** purity.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). A typical starting point for isocratic elution could be a 30:70 (v/v) mixture of acetonitrile and acidified water.
- Flow Rate: 1.0 mL/min.







 Detection Wavelength: 250 nm (based on the UV absorbance maximum for the isoflavone core).

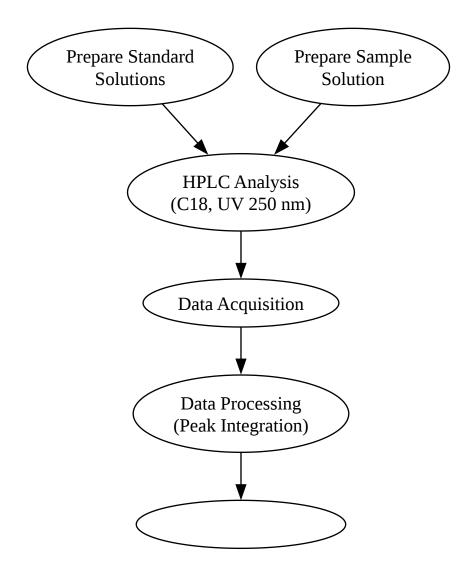
• Column Temperature: 25-30 °C.

• Injection Volume: 10-20 μL.

## Procedure:

- Standard Preparation: Prepare a stock solution of high-purity **4'-Methoxypuerarin** reference standard in methanol or mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the synthesized or purchased 4'Methoxypuerarin sample in the mobile phase to a known concentration.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Determine the purity of the sample by comparing the peak area of 4'Methoxypuerarin to the total peak area of all components in the chromatogram (area
  percent method) or by using a calibration curve generated from the reference standards.





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Proposed anti-inflammatory mechanism of **4'-Methoxypuerarin** via the MAPK/NF-kB pathway.

## **Neuroprotective Effects: PI3K/Akt Signaling Pathway**

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. Puerarin has been shown to exert neuroprotective effects by activating this pathway. [9][10][11]4'-Methoxypuerarin likely shares this neuroprotective mechanism.

## Proposed Mechanism:

 Activation of PI3K: 4'-Methoxypuerarin may promote the activation of PI3K in response to cellular stress or growth factors.

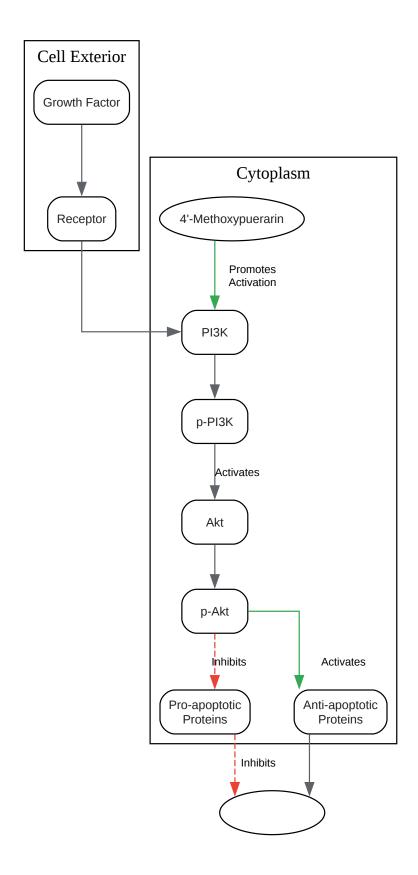






- Phosphorylation of Akt: Activated PI3K leads to the phosphorylation and activation of Akt.
- Downstream Effects: Phosphorylated Akt can then phosphorylate and regulate a variety of downstream targets that promote cell survival, including:
  - Inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9).
  - Activation of anti-apoptotic proteins (e.g., Bcl-2).
  - Activation of transcription factors that promote the expression of survival genes.





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Proposed neuroprotective mechanism of 4'-Methoxypuerarin via the PI3K/Akt pathway.



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